molecular formula C42H55NO16 B14407498 2-Hydroxyaclacinomycin N CAS No. 80839-99-2

2-Hydroxyaclacinomycin N

Cat. No.: B14407498
CAS No.: 80839-99-2
M. Wt: 829.9 g/mol
InChI Key: YIQXQIBKRXRACQ-UHFFFAOYSA-N
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Description

2-Hydroxyaclacinomycin N is an anthracycline antibiotic derived from the bacterium Streptomyces galilaeus. This compound is known for its potent antitumor activity and is a derivative of aclacinomycin. It has been studied for its potential use in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyaclacinomycin N undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antitumor activity and reduced toxicity. These derivatives are often tested for their efficacy in preclinical and clinical studies .

Properties

CAS No.

80839-99-2

Molecular Formula

C42H55NO16

Molecular Weight

829.9 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H55NO16/c1-8-42(52)16-28(33-21(35(42)41(51)53-7)13-23-34(38(33)50)37(49)32-22(36(23)48)11-20(44)12-26(32)46)57-30-14-24(43(5)6)39(18(3)55-30)59-31-15-27(47)40(19(4)56-31)58-29-10-9-25(45)17(2)54-29/h11-13,17-19,24-25,27-31,35,39-40,44-47,50,52H,8-10,14-16H2,1-7H3

InChI Key

YIQXQIBKRXRACQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O

Origin of Product

United States

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